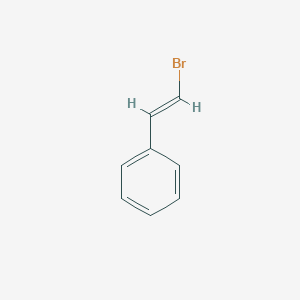

beta-Bromostyrene

Description

Overview of its Significance in Organic Chemistry

Beta-bromostyrene (B74151) (C₈H₇Br) is a valuable intermediate in organic synthesis due to its reactive nature, stemming from the presence of both a double bond and a bromine atom. smolecule.com This structure allows it to participate in a wide array of chemical transformations, making it a versatile building block for more complex molecules. smolecule.com

In the realm of synthetic organic chemistry, this compound is frequently employed as a precursor for the synthesis of substituted alkenes and acetylenes. sigmaaldrich.comchemicalbook.com Its utility is particularly pronounced in transition metal-catalyzed cross-coupling reactions. Prominent examples include the Heck reaction, where it couples with aryl or alkenyl groups to form substituted styrenes, and the Suzuki-Miyaura coupling, which facilitates the formation of biaryl compounds through reaction with boronic acids. smolecule.com These reactions are fundamental in constructing the molecular frameworks of pharmaceuticals, agrochemicals, and specialized polymers. smolecule.comlookchem.comzhishangchem.com

Furthermore, this compound serves as a key reagent in the development and assessment of new catalysts for organic transformations. smolecule.com Its well-defined reactivity allows researchers to gauge the efficiency and selectivity of novel catalytic systems. smolecule.com The compound is also utilized in the synthesis of various other organic molecules, including cinnamonitriles, substituted butenoates, and γ-but-2-enolactones. chemicalbook.comlookchem.com

Historical Context of its Discovery and Early Research

The synthesis of this compound has been a subject of chemical investigation for a considerable time. An early method for its preparation involved the action of aqueous alkali on cinnamic acid dibromide. chemicalbook.com Another historically significant route is the Hunsdiecker reaction, which involves the decarboxylative bromination of cinnamic acid. sigmaaldrich.comchemicalbook.com This reaction, catalyzed by silver salts, provided a means to convert the carboxylic acid to the corresponding vinyl bromide.

Early industrial production often relied on a two-step process starting from cinnamic acid. This involved the addition of liquid bromine in an organic solvent like chloroform (B151607) or carbon tetrachloride to produce a dibromide intermediate. Subsequent treatment with an aqueous alkali solution resulted in a dehydrobromination and decarboxylation to yield a mixture of cis- and trans-beta-bromostyrene. google.com Research has also explored the decarboxylative elimination of 2,3-dibromo-3-phenylpropanoic acid, where the choice of solvent was found to significantly influence the stereochemical outcome of the reaction. acs.org

Isomeric Forms and their Academic Relevance (e.g., cis- and trans-beta-Bromostyrene)

This compound exists as two geometric isomers: cis-(Z) and trans-(E). The spatial arrangement of the bromine atom and the phenyl group relative to the double bond defines the isomer. These isomers often exhibit different physical properties and chemical reactivities, a topic of significant academic interest. acs.org

| Isomer | Configuration |

| cis-beta-Bromostyrene | (Z)-1-bromo-2-phenylethylene |

| trans-beta-Bromostyrene | (E)-1-bromo-2-phenylethylene |

The stereoselectivity of reactions involving this compound is a key area of research. For instance, in palladium-catalyzed coupling reactions, the initial cis/trans ratio of the this compound can dictate the stereochemistry of the resulting products. The development of stereoselective synthetic methods to preferentially form one isomer over the other is an ongoing pursuit in organic chemistry. rsc.orgrsc.org

Recent studies have focused on achieving high stereocontrol in the synthesis of these isomers. For example, tandem substitutive bromination-decarboxylation sequences starting from cinnamic acids have been developed to stereospecifically produce cis-beta-bromostyrene derivatives via β-lactone intermediates. nih.gov Conversely, methods utilizing microwave irradiation or specific catalytic systems have been shown to favor the formation of the trans isomer with high selectivity. google.comscribd.com The isomerization of the more stable trans isomer to the cis isomer using ruthenium metal catalysts and visible light has also been a subject of investigation. ucur.org The ability to selectively synthesize and manipulate these isomers is crucial for their application in the total synthesis of complex natural products and other target molecules. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-2-bromoethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOONIIMQBGTDU-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315060 | |

| Record name | trans-β-Bromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish liquid with a strong floral odor; [Hawley] Yellow-green liquid; [MSDSonline] | |

| Record name | beta-Bromostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

112 °C at 20 mm Hg | |

| Record name | BETA-BROMOSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

79 °C (closed cup) | |

| Record name | BETA-BROMOSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in aqueous solution, Miscible with alcohol, ether, Sol in 4 volumes of 90% alcohol | |

| Record name | BETA-BROMOSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.395-1.424 | |

| Record name | BETA-BROMOSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.12 [mmHg] | |

| Record name | beta-Bromostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Pale yellow oil., Yellowish liquid | |

CAS No. |

588-72-7, 103-64-0, 1335-06-4 | |

| Record name | trans-β-Bromostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Bromostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Bromostyrene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Bromovinyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-bromoethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-β-Bromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-bromostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-BROMOSTYRENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGB403U6YG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETA-BROMOSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

min, - 2 °C | |

| Record name | BETA-BROMOSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies for Beta Bromostyrene and Its Derivatives

Catalytic Hunsdiecker Reaction Approaches

The Hunsdiecker reaction, a classic method for converting carboxylic acids to organic halides, has been adapted and optimized for the synthesis of β-bromostyrene from cinnamic acid. sigmaaldrich.cnwikipedia.orgscientificlabs.ie This transformation is a decarboxylative halogenation, where the carboxyl group is replaced by a bromine atom, resulting in a product with one less carbon atom than the starting material. wikipedia.org Catalytic versions of this reaction have been developed to improve efficiency and mitigate the need for stoichiometric, often toxic, heavy metal salts. wikipedia.org

The traditional Hunsdiecker reaction involves treating the silver salt of a carboxylic acid with bromine. wikipedia.orgbyjus.com In the context of β-bromostyrene synthesis, silver cinnamate (B1238496) is reacted with bromine. sigmaaldrich.cnscientificlabs.ie The reaction mechanism is understood to proceed through radical intermediates. wikipedia.orgbyjus.com Initially, the silver salt of the acid reacts with bromine to form an unstable acyl hypohalite intermediate. wikipedia.orgbyjus.com This intermediate undergoes homolytic cleavage of the oxygen-bromine bond, leading to a carboxyl radical and a bromine atom. byjus.com The carboxyl radical then rapidly loses carbon dioxide (decarboxylates) to form a vinyl radical, which subsequently combines with the bromine atom to yield β-bromostyrene. wikipedia.orgbyjus.com

To improve upon the classic stoichiometric Hunsdiecker reaction, various catalytic systems have been investigated. Studies have focused on the efficiency of catalysts such as lithium acetate (B1210297) and triethylamine (B128534) for the conversion of cinnamic acids to β-bromostyrenes. researchgate.netnih.gov

A comparative study using UV-vis spectrophotometry measured the relative efficiency of different catalysts for the conversion of 4-methoxycinnamic acid to 4-methoxy-beta-bromostyrene. researchgate.netnih.gov The findings revealed a clear order of catalytic efficiency. In an acetonitrile-water solvent system, the efficiency was determined to be: lithium acetate > triethylamine > tetrabutylammonium (B224687) trifluoroacetate. researchgate.netnih.govresearchgate.netmolaid.com

The choice of solvent also significantly impacts the reaction rate. For triethylamine, the catalytic activity follows the order: acetonitrile-water > dichloromethane (B109758) > acetonitrile (B52724). researchgate.netnih.gov Using triethylamine as a catalyst (at 5-20 mol %), various cinnamic acids can be converted to their corresponding β-bromostyrenes in high yields (60-98%) within very short reaction times, typically 1-5 minutes. researchgate.netnih.govresearchgate.net Another study investigated the use of triethylamine (Et3N) as a catalyst with tetrabutylammonium tribromide (TBATB) as the brominating agent. worldwidejournals.com It was found that in dichloromethane (DCM) with 50 mol% of the triethylamine catalyst, the reaction time could be reduced to just 5 minutes. worldwidejournals.com

| Catalyst | Substrate | Solvent | Yield | Reaction Time | Source |

|---|---|---|---|---|---|

| Lithium Acetate | 4-Methoxycinnamic Acid | Acetonitrile-Water | High (most efficient) | Not specified | nih.govresearchgate.net |

| Triethylamine | Cinnamic Acids | Acetonitrile-Water | 60-98% | 1-5 min | researchgate.netnih.gov |

| Triethylamine | Cinnamic Acid | Dichloromethane (DCM) | Not specified | 5 min (with 50 mol% catalyst) | worldwidejournals.com |

| Tetrabutylammonium Trifluoroacetate | 4-Methoxycinnamic Acid | Acetonitrile-Water | Low (least efficient) | Not specified | nih.govresearchgate.net |

Achieving stereochemical control to selectively produce either the (E) or (Z) isomer of β-bromostyrene is a significant aspect of modern synthetic methodology. Several strategies have been developed to this end.

One approach involves synthesizing cis-β-bromostyrene derivatives stereospecifically from cinnamic acids via stable β-lactone intermediates. researchgate.net Another highly effective method for synthesizing (E)- or (Z)-β-arylvinyl bromides involves a one-pot procedure based on a borylative coupling/halodeborylation protocol starting from styrenes. rsc.orgresearchgate.net In this method, the stereochemical outcome of the bromination can be controlled by the order of addition of the base and the bromine source. rsc.org When a base is added before the bromine, (E)-β-bromostyrene is the predominant product. rsc.org Conversely, adding the bromine before the base leads to the (Z) isomer. rsc.org

Microwave-induced Hunsdiecker-type reactions have also been shown to produce (E)-β-arylvinyl bromides with high stereoselectivity from anti-3-aryl-2,3-dibromopropanoic acids. researchgate.net

Microwave-Assisted Synthetic Routes

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity.

The synthesis of trans-β-bromostyrene from trans-cinnamic acid can be efficiently achieved using microwave-assisted techniques. researchgate.net These methods offer a rapid and selective pathway for the decarboxylative bromination. researchgate.net The use of microwave irradiation can shorten reaction times and improve product yields, particularly for non-activated cinnamic acids. researchgate.net The stereoselective synthesis of (E)-β-arylvinyl bromides through microwave-induced Hunsdiecker-type reactions has been successfully demonstrated. organic-chemistry.org

A significant advancement in this area is the use of polymer-supported reagents, which simplifies product purification and allows for reagent recycling. A novel polymeric reagent, synthesized by anchoring bromo-derivatives of 2-pyrrolidone onto a divinylbenzene (B73037) cross-linked polystyrene matrix, has been effectively used for the decarboxylative bromination of trans-cinnamic acid. researchgate.netresearchgate.net

When this polymer-supported reagent is used under microwave irradiation, the conversion to trans-β-bromostyrene is remarkably efficient. researchgate.net Research has shown that this method can achieve 100% conversion and selectivity in a very short time under solvent-free conditions. researchgate.netresearchgate.net The simple workup procedure and the stability of the polymeric reagent, which can be recycled without a significant loss of bromine content, are major advantages of this methodology. researchgate.netresearchgate.net

Debrominative Decarboxylation Strategies

A significant pathway for the synthesis of β-bromostyrene derivatives involves the simultaneous removal of a bromine atom and a carboxyl group from a precursor molecule in a process known as debrominative decarboxylation.

One effective method for producing β-bromostyrene derivatives is through the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. sid.ir This reaction pathway serves as a reliable route to obtaining vinyl bromides. The stereochemistry of the starting dibromoalkanoic acid is crucial for determining the stereochemical outcome of the final product. Microwave irradiation has also been successfully employed to accelerate this transformation, allowing for the stereoselective preparation of (Z)-1-bromo-1-alkenes in high yields within very short reaction times. researchgate.net

The combination of potassium fluoride (B91410) on an alumina (B75360) support (KF/Al₂O₃) has been identified as a particularly effective basic system for promoting the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. sid.irresearchgate.netumz.ac.ir This reagent facilitates a highly stereoselective synthesis, leading to (Z)-β-bromostyrenes with greater than 98% stereoselectivity. The use of KF/Al₂O₃ results in good to excellent yields of the desired (Z)-isomer, demonstrating its efficiency as a base in this transformation. sid.irresearchgate.net The reaction is typically performed in a mixed solvent system of DMF:H₂O at elevated temperatures to achieve optimal results.

Table 1: Optimized Parameters for Stereoselective Synthesis of (Z)-β-Bromostyrenes using KF/Al₂O₃

| Parameter | Optimal Value | Impact on Yield/Selectivity |

|---|---|---|

| Solvent | DMF:H₂O (2:1) | Maximizes yield (85–90%) and selectivity. |

| Temperature | 100°C | Ensures efficient reaction progression. |

| Base | KF/Al₂O₃ | Provides high stereoselectivity (>98%) for the (Z)-isomer. sid.ir |

Bromination of Styrene (B11656) Derivatives and Subsequent Isomerization

An alternative synthetic route involves the direct bromination of styrene, which is a common industrial production method. sci-hub.se This approach typically yields the more thermodynamically stable (E)-β-bromostyrene. To obtain the less stable (Z)-isomer, a subsequent isomerization step is necessary. Recent research has demonstrated a method for this conversion using a ruthenium metal catalyst and visible light, which can isomerize (E)-β-bromostyrene to the (Z)-isomer with high stereocontrol. ucur.org This isomerization is notable as it represents a 100% atom-efficient transformation from the starting material to the product. ucur.org

Decarboxylative Halogenation of Cinnamic Acids

The decarboxylative halogenation of α,β-unsaturated carboxylic acids, such as cinnamic acid, is a fundamental method for synthesizing vinyl halides like β-bromostyrene. nih.govacs.orgnih.gov This transformation, often referred to as a Hunsdiecker-type reaction, involves the replacement of a carboxylic acid group with a halogen atom. nih.govnih.gov While classical methods often use metal salts, modern variations have been developed to improve efficiency and reduce waste. nih.govresearchgate.net

A convenient salt-free approach for the bromodecarboxylation of cinnamic acid and its analogs has been developed. researchgate.netdaneshyari.com This protocol is conducted at 0°C in dichloromethane (CH₂Cl₂) with the addition of only 10% acetic acid. researchgate.netresearchgate.net The method successfully converts various substituted cinnamic acids into (E)-β-bromostyrenes in moderate to good yields, typically ranging from 60–81%. researchgate.netresearchgate.net However, this specific protocol has limitations and is not suitable for cinnamic acids containing hydroxyl or p-methyl substituents. researchgate.netresearchgate.net

Table 2: Reagents for Catalytic Hunsdiecker Reaction of Cinnamic Acids

| Reagent Type | Specific Reagent | Role |

|---|---|---|

| Substrate | α,β-Unsaturated Carboxylic Acids | Precursor molecule (e.g., Cinnamic acid). researchgate.net |

| Halogen Source | N-Bromosuccinimide (NBS) | Provides the bromine atom. nih.govresearchgate.net |

| Catalyst | Tetrabutylammonium Trifluoroacetate (TBATFA) | Facilitates the metal-free catalytic cycle. nih.govresearchgate.net |

| Solvent | Dichloroethane | Reaction medium. researchgate.net |

Tandem Substitutive Bromination-Decarboxylation Sequences

A significant advancement in the synthesis of β-bromostyrenes involves the tandem substitutive bromination-decarboxylation of α,β-unsaturated carboxylic acids, such as cinnamic acids. This approach offers a direct route to vinyl bromides, which are valuable intermediates in organic synthesis.

One such method facilitates the stereospecific synthesis of cis-β-bromostyrene derivatives from cinnamic acids. researchgate.netnih.gov This transformation proceeds through β-lactone intermediates. researchgate.netnih.gov A key feature of this synthetic sequence is that the purification of the β-lactone intermediates is often not required, although they are typically stable and can be readily purified. researchgate.netnih.gov This process represents a chemoenzymatic Hunsdiecker-type decarboxylative bromination. researchgate.net

Another developed process for the decarboxylative bromination of α,β-unsaturated carboxylic acids utilizes N,N-dibromo-p-toluenesulfonamide (TsNBr2). researchgate.net When cinnamic acids are treated with TsNBr2 in the presence of potassium carbonate in acetonitrile at room temperature, the corresponding β-bromostyrenes are produced. researchgate.net This reaction is noted for its stereoselectivity, exclusively forming (E)-β-bromostyrenes. researchgate.net

A salt-free approach for the halodecarboxylation of cinnamic acid analogs to β-bromostyrene has also been reported. researchgate.netresearchgate.net This conversion is conducted at 0°C in dichloromethane (CH2Cl2) with a 10% acetic acid concentration. researchgate.netresearchgate.net This protocol is effective for cinnamic acids with a range of substituents, yielding the desired products in moderate to good yields (60–81%). researchgate.netresearchgate.net

| Starting Material | Reagents | Conditions | Product | Yield | Citation |

| Cinnamic Acids | TsNBr2, K2CO3 | Acetonitrile, Room Temp. | (E)-β-Bromostyrenes | - | researchgate.net |

| Cinnamic Acid Analogs | Br2, Acetic Acid | CH2Cl2, 0°C | (E)-β-Bromostyrenes | 60-81% | researchgate.netresearchgate.net |

| Cinnamic Acids | - | via β-lactone intermediate | cis-β-Bromostyrene derivatives | - | researchgate.netnih.gov |

Synthesis from Hydrazones of Aromatic Aldehydes and Bromoform

A novel and stereoselective method has been developed for the synthesis of β-bromostyrenes starting from the hydrazones of aromatic aldehydes and bromoform. researchgate.net This reaction is conducted in the presence of copper(I) chloride (CuCl) as a catalyst. researchgate.net

The process involves the olefination of carbonyl compounds, where N-unsubstituted hydrazones of various aromatic aldehydes are converted into the corresponding β-bromostyrenes. researchgate.net A significant advantage of this method is its stereoselectivity, yielding predominantly the E-isomer with an E/Z ratio greater than 5/1. researchgate.net The mechanism of this catalytic olefination has been studied to understand the factors influencing the reaction route and product yields. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Stereoselectivity (E/Z) | Citation |

| Hydrazones of Aromatic Aldehydes | Bromoform (CHBr3) | Copper(I) Chloride (CuCl) | β-Bromostyrenes | > 5/1 | researchgate.net |

Conversion of Cinnamic Acid Dibromide to This compound (B74151)

The transformation of cinnamic acid dibromide to β-bromostyrene is a classic method that has been refined to achieve high stereoselectivity. researchgate.net The process involves the carboxyl-halo-elimination of cinnamic acid dibromides. researchgate.net

A mild and efficient procedure has been developed for the synthesis of cis-β-bromostyrene analogs with complete Z/E selectivity. researchgate.net This is achieved by using triethylamine in N,N-dimethylformamide (DMF) at room temperature. researchgate.net This method yields the desired products in good to excellent yields, ranging from 58.4% to 90.9%. researchgate.net

The stereochemical outcome of the decarboxylation of cis-cinnamic acid dibromide has been studied in different solvents. acs.org When the reaction is performed in acetone (B3395972) or ethanol, the resulting β-bromostyrene is essentially 100% trans-isomer. acs.org In water, the product consists of approximately 97% trans- and 3% cis-isomer. acs.org

| Starting Material | Reagent/Solvent | Temperature | Product | Yield / Selectivity | Citation |

| Cinnamic Acid Dibromides | Triethylamine / DMF | Room Temp. | cis-β-Bromostyrene | 58.4 - 90.9% (Z/E selectivity) | researchgate.net |

| cis-Cinnamic Acid Dibromide | Acetone or Ethanol | - | trans-β-Bromostyrene | ~100% trans | acs.org |

| cis-Cinnamic Acid Dibromide | Water | - | trans-β-Bromostyrene, cis-β-Bromostyrene | ~97% trans, 3% cis | acs.org |

One-Pot and Multi-component Synthesis Methods

One-pot and multi-component reactions represent highly efficient strategies for synthesizing β-bromostyrene and its derivatives, minimizing waste and simplifying procedures.

A one-pot procedure has been described for the direct conversion of cinnamic acids to β-bromostyrenes. researchgate.netresearchgate.net One such method involves reacting cinnamic acid with N-bromosuccinimide (NBS) in the presence of a catalytic amount of lithium acetate. google.com The reaction takes place in an aqueous solution of sodium polyacrylate, completing the decarboxylation and bromination to generate (E)-β-bromostyrene with high stereoselectivity (trans-to-cis ratio > 98%) and yields up to 97.7%. google.com

β-Bromostyrene itself is a key reactant in one-pot syntheses. For instance, it has been utilized in a one-pot method for the preparation of cinnamonitriles. sigmaaldrich.comscientificlabs.iechemicalbook.com Another example is a one-pot, three-consecutive-reaction methodology for the synthesis of alkyl arylvinyl sulfides from β-bromostyrenes, potassium thioacetate, and an alkyl halide. conicet.gov.ar This process is notable for being free of metal/ligand systems and for proceeding under mild conditions. conicet.gov.ar

In the realm of multi-component synthesis, a palladium-catalyzed three-component reaction of aryl halides, isocyanides, and diamines was investigated for producing 2-aryl-2-imidazolines. acs.org However, it was observed that β-bromostyrene did not form the expected product under these specific reaction conditions. acs.org

| Starting Materials | Reagents/Catalyst | Key Features | Product | Yield | Citation |

| Cinnamic acid, NBS | Lithium acetate (cat.), Sodium polyacrylate (aq) | One-pot, high stereoselectivity (>98% trans) | (E)-β-Bromostyrene | Up to 97.7% | google.com |

| (E)-β-Bromostyrene, Potassium thioacetate, Alkyl halide | KOtBu / DMF | One-pot, metal-free, mild conditions | Alkyl arylvinyl sulfides | Good to excellent | conicet.gov.ar |

| Cinnamic acids | - | One-pot direct transformation | β-Bromostyrenes | - | researchgate.netresearchgate.net |

Reactivity and Mechanistic Studies of Beta Bromostyrene

Cross-Coupling Reactions

Beta-Bromostyrene (B74151) is a versatile substrate in a variety of palladium-catalyzed cross-coupling reactions, serving as a important building block for the synthesis of more complex organic molecules. These reactions facilitate the formation of new carbon-carbon bonds, enabling the construction of substituted alkenes and other valuable compounds.

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide, such as this compound, and an alkene. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. scienceinfo.com The reaction typically proceeds under mild conditions and demonstrates a high degree of chemoselectivity. scienceinfo.com

The catalytic cycle of the Heck reaction involves several key steps: wikipedia.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.

Syn-Elimination (β-Hydride Elimination): A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, regenerating the double bond and forming a palladium-hydride species.

Reductive Elimination: The palladium-hydride species undergoes reductive elimination to regenerate the Pd(0) catalyst and release the product and hydrobromic acid, which is neutralized by a base.

The Heck reaction has been widely applied in the synthesis of various organic compounds, including natural products, pharmaceuticals, and functional materials. scienceinfo.comvedantu.com For instance, it is used to create complex polycyclic structures and has been employed in the synthesis of compounds with potential biological activity. scienceinfo.com

Table 1: Key Steps in the Heck Reaction Mechanism

| Step | Description |

|---|---|

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of this compound. |

| Migratory Insertion | Coordination and insertion of an alkene into the Pd-C bond. |

| β-Hydride Elimination | Elimination of a β-hydrogen to form the substituted alkene. |

| Catalyst Regeneration | Reductive elimination to regenerate the Pd(0) catalyst. |

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. scielo.br This reaction is a highly effective method for the formation of carbon-carbon bonds and is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups. scielo.br Investigations into the Suzuki-Miyaura coupling of this compound have provided insights into the reaction mechanism and the nature of the boron species involved. scielo.br

Studies have shown that arylboronic acids, their esters, and sodium trihydroxyphenylborate can all be used as the organoboron partner in the coupling with (E)-bromostilbene, a derivative of this compound. scielo.br The presence of a base, such as potassium hydroxide, is crucial for the reaction to proceed when using arylboronic acids or their esters. scielo.br However, when sodium trihydroxyphenylborate is used, the reaction can occur in the absence of an added base. scielo.br This suggests that the base reacts with the boronic acid or its ester to form a more reactive borate species, which then participates in the transmetalation step of the catalytic cycle. scielo.br

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: nih.govresearchgate.net

Oxidative Addition: The Pd(0) catalyst reacts with this compound to form an organopalladium(II) complex.

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex. This is often the rate-determining step. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst.

The cross-coupling of this compound with tertiary alkyl Grignard reagents presents a challenge due to issues like steric hindrance and potential side reactions such as β-hydrogen elimination and isomerization of the tertiary alkyl group. acs.org However, successful coupling has been achieved using specific nickel-based catalyst systems.

Dichloro[1,1′-bis(diphenylphosphino)ferrocene]nickel(II) (NiCl2(dppf)) has been identified as an effective catalyst for the cross-coupling of tert-butylmagnesium chloride with this compound, leading to the selective formation of β-tert-butylstyrene. oup.comjst.go.jp This reaction demonstrates the feasibility of constructing sterically congested carbon centers through cross-coupling reactions. acs.org The use of a cobalt-based catalyst in the presence of 1,3-butadiene has also been shown to be effective in coupling tertiary alkyl Grignard reagents with alkyl halides, suggesting a potential alternative approach. acs.orgorganic-chemistry.org

The mechanism for these types of cross-coupling reactions generally involves:

Transmetalation: The Grignard reagent transfers its alkyl group to the transition metal catalyst.

Reductive Elimination: The coupled product is formed by the elimination of the two organic groups from the metal center.

The choice of catalyst and ligands is critical to overcome the steric and electronic challenges associated with coupling bulky tertiary alkyl groups.

Table 2: Catalyst Systems for Cross-Coupling of this compound with Tertiary Alkyl Grignard Reagents

| Catalyst | Grignard Reagent | Product | Reference |

|---|---|---|---|

| Dichloro[1,1′-bis(diphenylphosphino)ferrocene]nickel(II) | tert-butylmagnesium chloride | β-tert-butylstyrene | oup.comjst.go.jp |

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and cost-effective alternative to palladium- or nickel-catalyzed reactions. princeton.edu Iron catalysts can be used in the cross-coupling of aryl halides with organometallic reagents. nii.ac.jp The mechanism of iron-catalyzed cross-coupling reactions is complex and can involve various oxidation states of iron.

One proposed mechanism for the iron-catalyzed cross-coupling of an aryl halide with a Grignard reagent involves the following steps: researchgate.net

Reduction of the Iron Precursor: The Grignard reagent reduces the iron(III) or iron(II) precatalyst to a more reactive low-valent iron species.

Oxidative Addition: The aryl halide undergoes oxidative addition to the active iron species.

Transmetalation: The Grignard reagent transfers its organic group to the iron center.

Reductive Elimination: The two organic groups on the iron center couple to form the product and regenerate the active iron catalyst.

Radical-based mechanisms have also been proposed for some iron-catalyzed cross-coupling reactions. princeton.edunih.gov The specific mechanism can be influenced by the nature of the substrates, the Grignard reagent, and the reaction conditions. The development of recyclable heterogeneous iron catalysts further enhances the green credentials of these reactions. rsc.org

Organometallic reagents are crucial for the formation of carbon-carbon bonds in cross-coupling reactions involving this compound. pharmacy180.com These reagents, such as Grignard reagents, organolithium reagents, and organoboron compounds, act as sources of nucleophilic carbon. pharmacy180.comlibretexts.org The carbon-metal bond in these reagents is polarized, with the carbon atom being more electronegative, which imparts carbanionic character and makes it highly nucleophilic. libretexts.org

In the context of cross-coupling reactions with this compound, the organometallic reagent transfers its organic group to the transition metal catalyst in the transmetalation step. researchgate.net The choice of the organometallic reagent can influence the reactivity and selectivity of the reaction. For example, organolithium reagents are generally more reactive than Grignard reagents. pharmacy180.com

The versatility of organometallic reagents allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups onto the beta-position of the styrene (B11656) backbone. This flexibility is a key reason why cross-coupling reactions are so widely used in organic synthesis for the construction of complex molecules.

The development of efficient and selective catalysts is a central theme in the field of cross-coupling reactions. nih.gov For reactions involving this compound, significant effort has been dedicated to designing and evaluating new catalyst systems to improve yields, selectivity, and substrate scope.

Catalyst development often focuses on the ligand that coordinates to the metal center. nih.gov Ligands play a critical role in modulating the electronic and steric properties of the catalyst, which in turn influences the rates of the elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov For instance, in the Heck reaction, various phosphine ligands have been developed to enhance catalyst activity and stability. organic-chemistry.org Similarly, for the Suzuki-Miyaura reaction, specialized ligands have been shown to improve reaction efficiency. nih.gov

The evaluation of new catalysts often involves using a standard set of cross-coupling reactions, and reactions with substrates like this compound can serve as important benchmarks. The performance of a catalyst is assessed based on factors such as turnover number (TON), turnover frequency (TOF), and selectivity for the desired product. The development of phosphine-free catalyst systems and catalysts that can operate under milder conditions are also active areas of research. organic-chemistry.org

Elimination Reactions

This compound undergoes elimination reactions, primarily dehydrobromination, to form phenylacetylene (B144264). The mechanism and stereochemical outcome of these reactions are highly dependent on the starting isomer (cis or trans) and the reaction conditions, particularly the nature of the base and solvent employed.

The elimination of HBr from β-bromostyrene can be achieved with high stereospecificity, particularly in synthetic routes designed to produce one isomer over the other. A notable example involves the stereospecific synthesis of cis-(Z)-β-bromostyrene derivatives from cinnamic acids. In this process, the cinnamic acid is first converted to a β-lactone intermediate. Subsequent treatment of this lactone with a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) results in a highly stereospecific elimination to yield the cis-(Z)-β-bromostyrene.

The role of DBU is to selectively deprotonate the α-proton of the β-lactone, initiating an elimination cascade that exclusively forms the Z-isomer. This specificity indicates that the reaction does not proceed via a thermal or concerted pathway, which would be expected to favor the more stable E-isomer. Studies have shown that elimination from the cis and trans isomers of β-bromostyrene can proceed through different mechanistic pathways; trans elimination often occurs via a concerted E2 process, while cis elimination favors a carbanion-intermediate mechanism, which is consistent with the action of DBU in the aforementioned synthesis. nih.gov

The E1cb (Elimination, Unimolecular, conjugate Base) mechanism is a significant pathway in the transformations of β-bromostyrene and its precursors, especially under basic conditions. github.io This two-step mechanism is favored when the β-hydrogen is acidic and a relatively poor leaving group is on the α-carbon. github.iomiamioh.edu The presence of the phenyl group in β-bromostyrene is crucial as it stabilizes the intermediate carbanion through resonance.

The E1cb mechanism proceeds as follows:

Deprotonation: A base removes an acidic proton from the β-carbon, leading to the formation of a resonance-stabilized carbanion. This is the conjugate base of the starting material. github.io

Loss of Leaving Group: The lone pair of electrons on the carbanion expels the leaving group (bromide) from the adjacent α-carbon, resulting in the formation of a double bond (or triple bond in the case of dehydrobromination to an alkyne). github.iomiamioh.edu

This mechanism has been identified in the stereospecific conversion of β-lactone intermediates to (Z)-β-bromostyrenes. DBU deprotonates the α-proton to form a stabilized enolate (a type of carbanion), which then undergoes elimination to form the Z-alkene. wikipedia.org Furthermore, studies on the base-induced dehydrobromination of trans-β-bromostyrene to phenylacetylene provide evidence consistent with an irreversible E1cb mechanism, where the initial abstraction of the β-proton is a rapid step. nih.gov

The stereochemistry of the alkene product is a critical aspect of β-bromostyrene's reactivity, and Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for its determination. The distinction between the E (trans) and Z (cis) isomers can be unequivocally made by examining the vicinal coupling constant (³JHH) between the two vinylic protons.

The magnitude of this coupling is dependent on the dihedral angle between the C-H bonds, as described by the Karplus relationship. miamioh.edu For vinylic systems, this results in a consistently larger coupling constant for trans protons (dihedral angle of 180°) compared to cis protons (dihedral angle of 0°). organicchemistrydata.orglibretexts.org

(E)-beta-Bromostyrene (trans) : Exhibits a large vicinal coupling constant, typically in the range of 11–18 Hz. libretexts.org

(Z)-beta-Bromostyrene (cis) : Exhibits a smaller vicinal coupling constant, typically in the range of 6–15 Hz. libretexts.org Experimental data for (Z)-β-bromostyrene shows a coupling constant of approximately 8.2 Hz. sharif.edu

The stereochemical outcome of elimination reactions is thus directly verifiable. For instance, the E1cb-mediated elimination from β-lactone precursors yields products exclusively identified as the Z-isomer due to their characteristic small ³JHH values. wikipedia.org In contrast, other synthetic methods, such as the decarboxylative elimination of 2,3-dibromo-3-phenylpropanoic acid, can yield mixtures of E and Z isomers depending on the solvent and reaction conditions. orgsyn.orgorganic-chemistry.org

| Isomer | Stereochemistry | Typical ³JHH Range (Hz) | Observed ³JHH (Hz) |

|---|---|---|---|

| (Z)-β-Bromostyrene | cis | 6 - 15 libretexts.org | 8.2 sharif.edu |

| (E)-β-Bromostyrene | trans | 11 - 18 libretexts.org | N/A |

Nucleophilic Substitution Reactions

Due to the sp²-hybridized nature of the carbon atom bearing the bromine, β-bromostyrene does not readily undergo classical SN1 or SN2 nucleophilic substitution reactions. Instead, its participation in substitution-type reactions is almost exclusively facilitated by transition metal catalysts, which enable a variety of powerful carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions. wikipedia.org

This compound is an excellent substrate for a range of palladium-, nickel-, and copper-catalyzed cross-coupling reactions. These reactions have become fundamental tools in organic synthesis for constructing complex molecular architectures.

Heck Reaction : In the Heck reaction, β-bromostyrene is coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction forms a new carbon-carbon bond and typically results in the formation of a substituted stilbene derivative with high trans selectivity. researchgate.net

Suzuki Reaction : The Suzuki coupling involves the reaction of β-bromostyrene with an organoboron reagent, such as a boronic acid or ester, catalyzed by a palladium complex. This versatile reaction is widely used to form biaryl or vinyl-aryl compounds.

Sonogashira Coupling : This reaction couples β-bromostyrene with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. libretexts.org The Sonogashira coupling is a highly reliable method for synthesizing conjugated enynes.

Nickel-Catalyzed Couplings : Nickel catalysts can also be employed for cross-coupling reactions. For example, β-bromostyrene can be coupled with Grignard reagents (tert-butylmagnesium chloride) in the presence of a nickel-phosphine catalyst to form substituted styrenes. Additionally, reactions with nickel carbonyl have been used to synthesize γ-but-2-enolactones.

| Reaction Name | Catalyst System | Coupling Partner | Product Type |

|---|---|---|---|

| Heck Reaction | Pd(0) complex, Base | Alkene | Substituted Stilbene organic-chemistry.orgresearchgate.net |

| Suzuki Reaction | Pd(0) complex, Base | Organoboron Reagent | Substituted Styrene / Biaryl |

| Sonogashira Coupling | Pd(0) complex, Cu(I) salt, Base | Terminal Alkyne | Conjugated Enyne libretexts.org |

| Kumada-Type Coupling | Ni(II) complex | Grignard Reagent | Substituted Styrene |

Beyond forming C-C bonds with organic fragments, transition-metal-catalyzed reactions of β-bromostyrene can be used to introduce functional groups, leading to important synthetic intermediates like cinnamic acid derivatives and nitriles.

Carbonylation to Cinnamic Acid Derivatives : The reaction of β-bromostyrene with carbon monoxide in an alkaline medium, catalyzed by a dicarbonyldicyanonickelate(0) anion, results in carbonylation to produce (E)-cinnamic acid. This process effectively substitutes the bromine atom with a carboxylic acid group.

Cyanation to Cinnamonitriles : The bromine atom of β-bromostyrene can be replaced by a nitrile group (-CN) to form cinnamonitrile. This transformation is typically achieved through palladium- or copper-catalyzed cyanation reactions. These methods often use sources of cyanide such as potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), or less toxic alternatives like potassium ferricyanide (K₄[Fe(CN)₆]). wikipedia.orgnih.gov The palladium-catalyzed coupling of vinyl halides with a cyanide source provides a mild and functional-group-tolerant route to the corresponding vinyl nitriles. wikipedia.orgnih.gov

Reactions with Nickel Carbonyl in the Presence of Alkynes

The reaction of β-bromostyrene with nickel carbonyl in N,N-dimethylformamide (DMF) in the presence of various alkynes at 60°C leads to the formation of dimers of γ-but-2-enolactone derivatives in moderate yields. scispace.com This reaction proceeds smoothly and demonstrates a method for the synthesis of complex lactone structures.

The general course of the reaction involves the interaction of the vinyl bromide (β-bromostyrene) with nickel carbonyl, which is believed to form a nickel-containing intermediate. This intermediate then reacts with an alkyne. The subsequent steps involve carbonyl insertion and cyclization to yield the lactone products.

A competition experiment involving β-bromostyrene and 2-phenyl-1-tosylaziridine with [dtbbpy]Ni⁰(COD) showed that the oxidative addition of β-bromostyrene to Ni(0) is a favorable process, readily forming the oxidative addition product. acs.org Further studies have shown that the oxidative addition of an alkenyl bromide, such as β-bromostyrene, to a Ni(I) species is also a feasible process, suggesting multiple potential pathways for nickel-catalyzed reactions involving this substrate. acs.org

Electrophilic Addition Reactions

Like other alkenes, the carbon-carbon double bond in β-bromostyrene is a region of high electron density, making it susceptible to attack by electrophiles. savemyexams.com Electrophilic addition reactions to β-bromostyrene involve the breaking of the π bond and the formation of two new σ bonds. lasalle.edulibretexts.org The regioselectivity of these additions is influenced by the phenyl group, which can stabilize an adjacent carbocation intermediate through resonance. This typically leads to the electrophile adding to the β-carbon (the carbon bonded to the bromine) and the nucleophile adding to the α-carbon (the benzylic position). ucalgary.ca

A general two-step mechanism for the electrophilic addition of a hydrogen halide (HX) to an alkene like β-bromostyrene is as follows:

The π electrons of the double bond attack the electrophilic hydrogen of the HX, forming a carbocation intermediate and a halide ion. savemyexams.comlibretexts.org The proton adds to the carbon that results in the formation of the more stable carbocation. For β-bromostyrene, this would be the benzylic carbocation.

The nucleophilic halide ion then attacks the electrophilic carbocation, forming the final product. savemyexams.comlibretexts.org

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms, including those involving β-bromostyrene. rsc.orgescholarship.org These studies provide insights into the kinetic and thermodynamic aspects of reactions, helping to understand reaction pathways, selectivity, and the structures of transient species like transition states. escholarship.orgresearchgate.net

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method to investigate the electronic structure of molecules and model reaction pathways. scielo.org.mx For reactions involving β-bromostyrene, DFT calculations can be employed to determine the geometries of reactants, transition states, and products. researchgate.net By calculating the energies of these species, activation energies and reaction enthalpies can be estimated, providing a quantitative understanding of the reaction's feasibility and kinetics. mdpi.com

For instance, DFT models have been used to probe the alkenylation of a cobaltacyclobutene with styrene, a compound structurally similar to β-bromostyrene. acs.org These models evaluated four possible migratory insertion pathways, identifying the lowest-energy transition state and explaining the observed product regioselectivity. acs.org Such calculations are crucial for understanding complex organometallic catalytic cycles.

Modeling of Electronic and Steric Factors in Reactivity

Computational models are effective in dissecting the influence of electronic and steric factors on reaction outcomes. nih.gov By systematically modifying substituents on a model substrate like β-bromostyrene in silico, researchers can correlate electronic properties (e.g., Hammett parameters) and steric parameters (e.g., Charton parameters) with reaction rates and selectivities. researchgate.net This multidimensional approach can lead to the development of predictive models for catalyst and substrate performance. For example, DFT studies on nucleophilic substitutions of benzyl (B1604629) bromides have shown that the calculated structural parameters of the transition states vary linearly with the substituent constants, indicating a direct relationship between electronic effects and transition state geometry. researchgate.net

Analysis of Radical Mechanisms

Radical reactions, which involve species with unpaired electrons, proceed through a distinct three-stage mechanism: initiation, propagation, and termination. transformationtutoring.commasterorganicchemistry.com Computational studies can help analyze the thermodynamics of each step in a proposed radical chain reaction. For example, the radical addition of HBr to an alkene, which can compete with electrophilic addition, proceeds via a radical mechanism in the presence of peroxides. libretexts.org

Computational analysis of the propagation steps can explain why radical addition is favorable for HBr but not for HCl or HI. libretexts.org DFT calculations of bond dissociation energies and the energies of radical intermediates can help predict the selectivity of radical reactions. For β-bromostyrene, computational methods could be used to model the stability of potential radical intermediates formed during reactions like radical-mediated polymerization or halogenation. ucr.edu

Kinetic Isotope Effect Experiments

The kinetic isotope effect (KIE) is a powerful experimental tool used to elucidate reaction mechanisms by determining if a particular bond is broken in the rate-determining step of a reaction. wikipedia.org It involves measuring the change in reaction rate when an atom in a reactant is replaced by one of its heavier isotopes, most commonly hydrogen with deuterium (kH/kD). libretexts.org A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken during the rate-limiting step. princeton.edu

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage and are generally smaller (kH/kD ≈ 0.8–1.2). libretexts.orgepfl.ch These effects can provide information about changes in hybridization or steric environment at the labeled position during the transition state. epfl.ch

For reactions involving β-bromostyrene, KIE experiments could be designed to probe various proposed mechanisms. For example, in an elimination reaction, substituting the hydrogen on the α-carbon with deuterium could help determine if the C-H bond is broken in the rate-determining step, distinguishing between different elimination pathways (e.g., E1 vs. E2). Similarly, in studies of free-radical bromination, KIEs can help characterize the transition state for hydrogen atom abstraction. osti.gov

Influence of Solvent and Temperature on Reaction Outcomes of this compound

The solvent environment and reaction temperature are critical parameters that significantly dictate the mechanistic pathways and product distributions in the reactions of this compound. These factors influence reaction rates and can determine the stereochemical outcome, particularly in elimination reactions which are common for this substrate.

The choice of solvent plays a pivotal role in the dehydrobromination of precursors to this compound, which in turn provides insight into the stability and reactivity of this compound itself. For instance, the reaction of trans-cinnamic acid dibromide with sodium acetate (B1210297) yields different isomeric compositions of this compound depending on the solvent used. In ethanol, a mixture of cis- and trans-beta-bromostyrene is formed. However, when acetone (B3395972) is used as the solvent, the reaction yields substantially pure cis-beta-bromostyrene. This demonstrates the profound influence of the solvent on the stereoselectivity of the elimination reaction.

In reactions where this compound is the substrate, the polarity and protic or aprotic nature of the solvent can favor either substitution or elimination pathways. Polar aprotic solvents, which are poor at solvating anions but effective at solvating cations, tend to accelerate the rates of bimolecular nucleophilic substitution (SN2) reactions. Conversely, polar protic solvents, with their ability to solvate both cations and anions effectively, can facilitate unimolecular (SN1 and E1) reaction pathways by stabilizing the formation of carbocation intermediates and the departing halide ion.

To illustrate the interplay of these factors, consider the generalized effects on the dehydrobromination of a secondary alkyl bromide, which serves as a model for the reactivity of this compound in elimination reactions.

Solvent and Base Effects on Alkene Formation

| Base | Solvent | Major Alkene Product | Minor Alkene Product | Favored Mechanism |

|---|---|---|---|---|

| Sodium Ethoxide (EtO⁻Na⁺) | Ethanol (EtOH) | Zaitsev Product (more substituted) | Hofmann Product (less substituted) | E2 |

| Potassium tert-Butoxide (t-BuO⁻K⁺) | tert-Butanol (t-BuOH) | Hofmann Product (less substituted) | Zaitsev Product (more substituted) | E2 |

| Ethanol (EtOH) - Solvolysis | Ethanol (EtOH) | Zaitsev Product (more substituted) | Hofmann Product (less substituted) | E1 |

The data in the table above, while generalized, illustrates that a small, strong base like ethoxide in a protic solvent favors the formation of the more stable, more substituted alkene (Zaitsev's rule) via an E2 mechanism. In contrast, a bulky, sterically hindered base like tert-butoxide favors the formation of the less substituted alkene (Hofmann's rule), also through an E2 pathway, due to steric hindrance preventing the abstraction of a proton from the more substituted carbon. Solvolysis in a protic solvent like ethanol, typically at elevated temperatures, would proceed through an E1 mechanism, also favoring the Zaitsev product due to the formation of a more stable carbocation intermediate.

The effect of temperature on the rate of reaction can be quantified by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the temperature (T).

Temperature Dependence of Reaction Rates

| Temperature (°C) | Relative Rate of Elimination | Relative Rate of Substitution | Product Ratio (Elimination/Substitution) |

|---|---|---|---|

| 25 | 1 | 10 | 0.1 |

| 50 | 3 | 20 | 0.15 |

| 75 | 8 | 35 | 0.23 |

| 100 | 20 | 50 | 0.4 |

Note: The data in this table is illustrative and represents a general trend for competing elimination and substitution reactions.

This hypothetical data demonstrates that as the temperature increases, the rate of both elimination and substitution reactions increases, but the rate of elimination increases more significantly, leading to a higher proportion of the elimination product at higher temperatures.

Applications of Beta Bromostyrene in Advanced Organic Synthesis

Precursor for Substituted Alkenes and Acetylenes

Beta-bromostyrene (B74151) is widely utilized as a precursor for the stereoselective synthesis of substituted alkenes and as an important forerunner for corresponding acetylenes. chemicalbook.comchemicalbook.insigmaaldrich.comgoogle.com Its utility is prominently showcased in various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. smolecule.com

Key coupling reactions involving this compound include:

Heck Reaction: This reaction couples this compound with aryl or alkenyl groups, yielding substituted styrenes that are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. smolecule.com

Suzuki-Miyaura Coupling: The coupling of this compound with boronic acids in this reaction facilitates the formation of complex biaryl compounds. smolecule.com

Stille, Sonogashira, and Buchwald-Hartwig Reactions: These transition metal-catalyzed reactions further expand the utility of this compound, allowing for the formation of various carbon-carbon and carbon-heteroatom bonds to produce highly substituted and functionalized olefinic compounds. google.com

These organometallic reactions allow for the controlled introduction of various functionalities, making this compound a cornerstone for constructing intricate molecular architectures. smolecule.comgoogle.com For instance, it can be used to synthesize β-tert-butylstyrene through a cross-coupling reaction with tert-butylmagnesium chloride, catalyzed by a nickel complex. chemicalbook.comchemicalbook.insigmaaldrich.com

Table 1: Selected Cross-Coupling Reactions Using this compound

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

| Heck Reaction | Alkenes | Palladium | Substituted Styrenes | smolecule.com |

| Suzuki-Miyaura Coupling | Boronic Acids | Palladium | Biaryl Compounds | smolecule.com |

| Nickel-Catalyzed Coupling | Grignard Reagents (e.g., tert-butylmagnesium chloride) | Dichloro[1,1′-bis(diphenylphosphino)ferrocene]nickel(II) | Substituted Alkenes (e.g., β-tert-butylstyrene) | chemicalbook.comchemicalbook.insigmaaldrich.com |

Synthesis of Natural Compounds and Antibiotics

The versatility of this compound extends to the total synthesis of natural products and antibiotics. scientificlabs.iesigmaaldrich.comchemicalbook.insigmaaldrich.comscientificlabs.ie Through various organometallic coupling reactions, stereospecific (E)-β-bromostyrene and its derivatives serve as crucial intermediates in the construction of these complex and biologically active molecules. google.com The ability to form specific stereoisomers is critical in synthesizing natural products where biological activity is often dependent on precise three-dimensional structure. One notable application is in the synthesis of the aglycon of the antibiotic disciformycin. researchgate.net The reaction of this compound with specific molybdenum-sulfur complexes has been studied, leading to the formation of β-phenyl-alkenylthiolate bridged cationic complexes, which are steps toward synthesizing complex natural structures. researchgate.net

Preparation of Cinnamonitriles

This compound is a key starting material in a one-pot method for the preparation of cinnamonitriles. chemicalbook.comscientificlabs.iechemicalbook.insigmaaldrich.comlookchem.com This synthesis is achieved through the reaction of this compound with a cyanide source, such as potassium cyanide. epa.govresearchgate.net This transformation is significant as it introduces a nitrile functionality, creating a molecule that possesses both the aromatic features of styrene (B11656) and the functional group characteristics of acrylonitrile. epa.gov The resulting cinnamonitriles are valuable intermediates in their own right, with applications in various fields, including the synthesis of labeled compounds for techniques like Positron Emission Tomography (PET). epa.govresearchgate.net

Synthesis of Difluoro-Phenyl-Butenoates

In the field of fluorine chemistry, this compound is employed in the preparation of pure Z- and E-isomers of ethyl α,α-difluoro-4-phenyl-3-butenoate. chemicalbook.comchemicalbook.insigmaaldrich.com The synthesis involves the stereocontrolled addition of a difluoroacetyl group to this compound. nih.govtandfonline.com The stereochemical outcome of the reaction is dependent on the mechanism; for instance, the reaction with Z- or E-beta-bromostyrenes proceeds via an addition-elimination pathway where steric factors in the intermediate's conformational equilibration control the final stereochemistry. nih.gov This method provides an efficient route to α,α-difluoro-substituted phenyl butenoates, which are of interest in medicinal and materials chemistry. nih.govchemsrc.com

Synthesis of gamma-but-2-enolactone

This compound can be used to prepare γ-but-2-enolactone derivatives. chemicalbook.comscientificlabs.iechemicalbook.insigmaaldrich.com The reaction involves treating this compound with nickel carbonyl in a polar, coordinating solvent like N,N-dimethylformamide, in the presence of various alkynes. lookchem.comresearchgate.net This process smoothly proceeds at elevated temperatures (e.g., 60°C) to yield dimers of γ-but-2-enolactone in moderate yields. researchgate.net This reaction showcases the ability of this compound to participate in carbonylation reactions mediated by transition metals, leading to the formation of heterocyclic structures.

Incorporation into Polymers for Tailored Properties

This compound serves as a functional monomer that can be incorporated into polymers through various polymerization reactions. smolecule.com This incorporation allows for the creation of materials with customized properties. smolecule.com It can be copolymerized with other monomers, such as styrene and acrylates, introducing bromine atoms that act as reactive sites or modifying groups, thereby imparting unique functionalities to the final polymer. zhishangchem.com For example, it is used in cross-metathesis reactions to synthesize functionalized polyhedral oligomeric silsesquioxanes (POSS), creating hybrid organic-inorganic materials. beilstein-journals.org

A significant advantage of incorporating this compound into polymer chains is the enhancement of thermal stability. smolecule.com The presence of the bromine atom and the aromatic ring contributes to this property. zhishangchem.com Studies on copolymers of this compound and methyl methacrylate (B99206) (MMA) have demonstrated this effect clearly. akjournals.comakjournals.com Thermogravimetric analysis (TG) of these copolymers across the entire composition range revealed that the incorporation of the comonomer units results in a copolymer that is more stable than the poly(β-bromostyrene) homopolymer. akjournals.comakjournals.com

Table 2: Thermal Stability of this compound-Methyl Methacrylate Copolymers

| Mole % of this compound in Copolymer | Stability Finding | Reference |

| 10% - 85% | Copolymer is more stable than the brominated homopolymer. | akjournals.comakjournals.com |

| ~62% | Composition exhibits maximum thermal stability. | akjournals.comakjournals.com |

This increased stability is attributed to the formation of anhydride (B1165640) structures during the degradation process. akjournals.comakjournals.com The enhanced thermal properties make these bromine-containing polymers suitable for high-temperature applications and as insulating materials for electronic components. zhishangchem.com

Electrical Conductivity

This compound is a precursor for polymers with tailored electrical properties. While this compound itself is not a conductor, it can be incorporated into polymer chains to influence their electronic characteristics. smolecule.com The process of doping, which involves adding small amounts of other chemicals, can transform these polymers from insulators into materials with semiconductor or even metallic-level conductivity. 182.160.97 The presence of bromine atoms in poly(this compound) can affect how the polymer chain distorts when charges are introduced, which is a key factor in determining its electrical behavior. 182.160.97

The structure of the polymer, specifically whether it has a degenerate or non-degenerate ground state, also plays a critical role in its conductivity upon doping. 182.160.97 In polymers with non-degenerate ground states, doping leads to the formation of polarons that can eventually create a "polaron lattice," resulting in a partially filled energy band and thus, conductivity. 182.160.97 Research into polymers like poly(4-bromostyrene) has provided insights into their dipole moments, which are fundamental to understanding their dielectric properties and response to electric fields. capes.gov.br

Optical Characteristics

This compound is utilized in the synthesis of polymers with specific optical characteristics, such as a high refractive index. smolecule.com For instance, poly(this compound) can be used in optical applications to enhance the performance of photonic devices. The refractive index of a material is a crucial property for applications like coatings, lenses, and waveguides.

Recent studies have focused on creating hybrid polymer materials to tune these optical properties. For example, layers of poly(4-bromostyrene) deposited via atomized spray plasma have a refractive index (n) at 635 nm of approximately 1.569. acs.org This value can be significantly increased by incorporating other high-refractive-index compounds. When 9-vinylcarbazole (B74595) is added to the 4-bromostyrene (B1200502) layer, the refractive index can be elevated to as high as 1.648. acs.org Further enhancements have been achieved by creating nanocomposites; incorporating titania (TiO2) nanoparticles into a 4-bromostyrene/toluene matrix has resulted in materials with a refractive index as high as 1.936 at 635 nm. acs.org

Below is a data table summarizing the refractive index of various materials derived from 4-bromostyrene.

| Material Composition | Refractive Index (n) at 635 nm |

| ASPD 4-bromostyrene | 1.569 ± 0.005 |

| ASPD 4-bromostyrene with 50% w/v 9-vinylcarbazole | 1.648 ± 0.008 |

| ASPD 4-bromostyrene/toluene + titania nanocomposite | up to 1.936 |

Data sourced from ACS Applied Materials & Interfaces. acs.org

Modification of Existing Materials through Surface Grafting or Copolymerization

This compound is a valuable monomer for modifying the surfaces of existing materials through techniques like surface grafting and copolymerization. smolecule.com These modifications can enhance a material's properties for specific applications, such as improving biocompatibility, adhesion, or printability. scribd.com The process of photografting, for example, can introduce new functionalities to a polymer surface, leading to improvements in dyeability and flame resistance. scribd.com

The ability to introduce bromine atoms onto a polymer backbone or surface provides a reactive site for further chemical transformations. zhishangchem.com This makes this compound a useful component in creating functional polymers. For instance, copolymers incorporating this compound can be used to create materials for coatings or adhesives. ontosight.ai The synthesis of poly(p-bromo-styrene) through living free radical polymerization allows for the creation of polymers with well-defined structures, which can then be modified through reactions like the Suzuki synthesis. researchgate.net This level of control over polymer architecture is crucial for designing materials with specific surface interactions. researchgate.net

Synthesis of Pharmaceutical Compounds and Agrochemicals

This compound serves as a critical intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. ontosight.aiontosight.aichemicalbook.comlookchem.com Its reactivity, stemming from the presence of both a double bond and a bromine atom, allows it to participate in various carbon-carbon bond-forming reactions. smolecule.com

Key reactions involving this compound include: